5-Bromo-2,2-difluorospiro[2.3]hexane
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Overview
Description
5-Bromo-2,2-difluorospiro[2.3]hexane: is an organic compound with the molecular formula C6H7BrF2 . It is characterized by a spirocyclic structure, where a bromine atom and two fluorine atoms are attached to a hexane ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-difluorospiro[2.3]hexane typically involves the reaction of a suitable hexane derivative with bromine and fluorine sources under controlled conditions. One common method involves the bromination of a difluorinated hexane precursor using bromine in the presence of a catalyst. The reaction is carried out at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The compound is typically purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,2-difluorospiro[2.3]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction Reactions: Products include dehalogenated compounds or reduced derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2,2-difluorospiro[2.3]hexane is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the effects of bromine and fluorine substitution on the biological activity of organic molecules. It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals .
Medicine: The compound is investigated for its potential use in drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-difluorospiro[2.3]hexane involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with target molecules, leading to changes in their chemical and biological properties. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of the reaction .
Comparison with Similar Compounds
- 5-Bromo-2,2-difluoropentane
- 5-Bromo-2,2-difluorobutane
- 5-Bromo-2,2-difluoropropane
Comparison: 5-Bromo-2,2-difluorospiro[2.3]hexane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. Compared to its linear analogs, the spirocyclic structure provides greater stability and reactivity, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
5-bromo-2,2-difluorospiro[2.3]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2/c7-4-1-5(2-4)3-6(5,8)9/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGXOOUFRCKDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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